(S)-4,4-二氟吡咯烷-2-羧酸

描述

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. They are commonly found in nature and are responsible for the sour taste of vinegar and lemons . Pyrrolidines are organic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. They are part of many biologically active compounds .

Molecular Structure Analysis

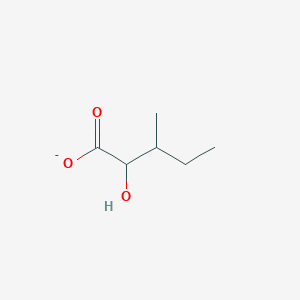

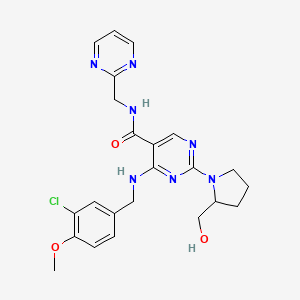

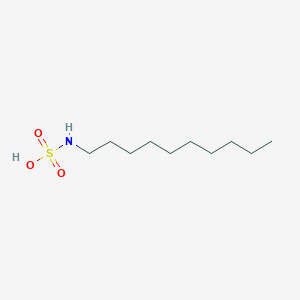

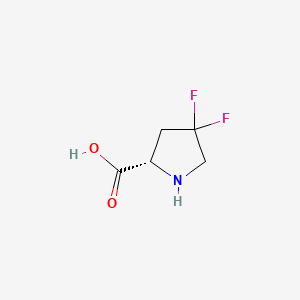

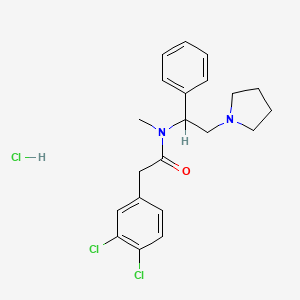

The molecular structure of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would consist of a five-membered ring (pyrrolidine) with two fluorine atoms attached to the 4th carbon and a carboxylic acid group attached to the 2nd carbon .Chemical Reactions Analysis

Carboxylic acids and pyrrolidines can undergo a variety of chemical reactions. Carboxylic acids can react with bases to form salts and with alcohols to form esters . Pyrrolidines can participate in many reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4,4-Difluoropyrrolidine-2-carboxylic acid” would depend on the characteristics of the carboxylic acid and pyrrolidine groups. Carboxylic acids are typically polar and can form hydrogen bonds, while pyrrolidines are basic due to the presence of a nitrogen atom .科学研究应用

Aptamer Development

Aptamers are short DNA or RNA oligonucleotides that can fold into unique three-dimensional structures, allowing them to bind to target molecules with high specificity and affinity. The modification of aptamers with compounds like (S)-4,4-Difluoropyrrolidine-2-carboxylic acid can enhance their stability and binding properties. This chemical modification can potentially overcome common limitations of aptamers, such as reduced serum stability and rapid renal excretion, thus improving their clinical applicability .

Gene Regulation

The compound’s ability to modify nucleic acids can be utilized in gene regulation. By altering the structure of nucleic acids, (S)-4,4-Difluoropyrrolidine-2-carboxylic acid can affect the binding of transcription factors to gene promoters, thereby influencing gene expression. This application is crucial for therapeutic strategies aimed at controlling the expression of genes involved in various diseases .

Drug Delivery Systems

In the field of drug delivery, (S)-4,4-Difluoropyrrolidine-2-carboxylic acid can be used to modify the carriers of therapeutic agents, enhancing their delivery to specific cells or tissues. This modification can improve the carriers’ stability, targeting capability, and release profile, making the drug delivery process more efficient and effective .

Biosensing Technologies

The compound’s unique properties can be leveraged in biosensing applications. By integrating (S)-4,4-Difluoropyrrolidine-2-carboxylic acid into biosensors, researchers can enhance the sensors’ sensitivity and specificity for detecting biological molecules, which is vital for diagnostics and environmental monitoring .

Molecular Recognition

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid can play a role in molecular recognition processes. Its incorporation into molecular structures can improve the recognition and binding of biomolecules, which is fundamental in the development of new diagnostic tools and therapeutic agents .

Nanotechnology

The compound can be used to create nanostructures with enhanced biological stability. These nanostructures can serve as building blocks for developing nanoscale devices and materials with applications in medicine, electronics, and materials science .

Therapeutic Applications

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid can be used to modify therapeutic oligonucleotides, improving their stability and efficacy. This is particularly relevant for treatments that involve gene silencing or the modulation of protein function .

Biological Studies and Biomarker Discovery

The compound’s ability to modify nucleic acids can aid in biological research, helping scientists to unravel complex biological mechanisms. Additionally, it can be instrumental in the discovery of new biomarkers for diseases, which can lead to the development of novel diagnostic and prognostic tools .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBIYZHGBPBZCK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200653 | |

| Record name | 4,4-Difluoroproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52683-81-5 | |

| Record name | 4,4-Difluoroproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052683815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Difluoroproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9R,10S)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1258562.png)

![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)